molecular formula C20H25N3O4S2 B2982807 2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893124-97-5

2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2982807
CAS No.: 893124-97-5
M. Wt: 435.56
InChI Key: MFBLTNBLYDJYJL-UHFFFAOYSA-N
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Description

2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H25N3O4S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

Derivatives of thiophene-3-carboxamide have demonstrated significant antibacterial and antifungal activities. These compounds, including structurally related derivatives, have been synthesized and evaluated for their potential in treating infections caused by various microorganisms. The effectiveness of these compounds against a spectrum of bacteria and fungi suggests their potential as leads for developing new antimicrobial agents (Vasu, K. Nirmala, A. R. Choudhury, S. Mohan, J. Saravanan, T. Narasimhamurthy, 2003).

Heterocyclic Synthesis

The compound and its derivatives have been employed in the synthesis of heterocyclic compounds, which are crucial for pharmaceutical development. Studies have shown that these thiophene derivatives can be used to generate a variety of nitrogen nucleophiles, leading to the creation of pyrazole, isoxazole, pyrimidine, triazine, and other heterocyclic derivatives. This versatility highlights the compound's role in expanding the chemical space of potential therapeutic agents (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, Susan I. Aziz, 2004).

Drug Discovery and Development

Research into thiophene-3-carboxamide derivatives also extends into drug discovery and development, particularly in the search for novel inhibitors of biological targets such as enzymes. These compounds have been explored for their potential in inhibiting specific receptors and enzymes, contributing to the discovery of new drugs with applications in treating diseases like cancer and cardiovascular conditions. The structure-activity relationship (SAR) studies of these derivatives help in understanding how modifications in their chemical structure affect their biological activity and therapeutic potential (C. Wu, M. Chan, F. Stavros, B. Raju, I. Okun, R. Castillo, 1997).

Molecular Docking and Antimicrobial Evaluation

The synthesis and characterization of thiophene-3-carboxamide derivatives have been coupled with molecular docking studies to evaluate their antimicrobial activity. These studies provide insights into how these compounds interact with microbial enzymes and receptors at the molecular level, offering a foundation for the rational design of more potent antimicrobial agents. The results from these evaluations are crucial for advancing our understanding of how to combat microbial resistance through chemical means (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-21-19(25)17-15-7-5-4-6-8-16(15)28-20(17)22-18(24)13-9-11-14(12-10-13)29(26,27)23(2)3/h9-12H,4-8H2,1-3H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBLTNBLYDJYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.